3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
説明
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a pyrimidine ring substituted with a methoxy group at the 6-position. The tert-butyl ester group at the 1-position of the piperidine ring serves as a protective moiety, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis .
特性
IUPAC Name |
tert-butyl 3-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-6-11(9-19)18-12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSNUICSINITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 6-methoxy-pyrimidin-4-ylamine intermediate. This can be achieved through the reaction of 6-methoxy-pyrimidine with an appropriate amine under controlled conditions.
Coupling with Piperidine: The pyrimidinyl intermediate is then coupled with piperidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Medicinal Chemistry Applications
1. Drug Development
The compound is being explored as a lead compound in the development of new therapeutics. Its unique structural features allow for potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. The pyrimidine moiety is known to enhance pharmacological properties, making it suitable for targeting diseases such as cancer and infections .
2. Tankyrase Inhibition
Research indicates that derivatives of this compound may serve as tankyrase inhibitors, which are relevant in cancer treatment due to their role in the Wnt signaling pathway. The inhibition of tankyrase can lead to the suppression of tumor growth, making this compound a candidate for further investigation in oncology .
1. Interaction Studies
Preliminary studies suggest that 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester may interact with specific proteins involved in disease mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
2. Pharmacological Exploration
The compound's structural characteristics suggest it may exhibit significant biological activities. Its potential applications in pharmacology include:
- Antimicrobial agents
- Anticancer therapies
- Modulators of enzymatic activity
These applications highlight the compound's versatility and the need for further exploration through experimental studies.
Table 1: Summary of Research Findings
作用機序
The mechanism of action of 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Reactivity and Binding
- Methoxy vs. In contrast, chloro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic interactions .
- Methylsulfanyl and Cyano Groups: Methylsulfanyl (in ) and cyano (in ) groups enhance hydrophobicity and polarity, respectively, impacting solubility and target selectivity.
- Carbamate vs. Amino Linkages: The carbamate group in may confer greater metabolic stability compared to the primary amino group in the reference compound, which is prone to oxidation .
Piperidine Position and Stereochemistry
- 3-Amino vs.
Research Findings and Trends
- Metabolic Stability: Carbamate-containing analogs () may exhibit longer half-lives than amino-linked compounds due to resistance to enzymatic cleavage.
- Toxicity and Safety : Methylsulfanyl and chloro groups () could pose higher toxicity risks compared to methoxy, as seen in related compounds causing respiratory irritation ().
生物活性
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as CS-0060936, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H24N4O3
- Molecular Weight : 296.37 g/mol
- CAS Number : 1353980-28-5
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine-based amines, followed by carboxylate esterification. The tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Recent studies have shown that compounds similar to 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine derivatives exhibit antitumor properties. For instance, related compounds have demonstrated inhibition of various kinases associated with tumor growth:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 81a | PLK4 | <10 |
| 82a | Pim-1 | 0.4 |
| 83 | FGFR1 | <30 |
These findings suggest that modifications in the piperidine structure can lead to enhanced antitumor efficacy.
The proposed mechanism involves the inhibition of key signaling pathways in cancer cells. The pyrimidine moiety is believed to interact with ATP-binding sites on kinases, thus preventing their phosphorylation activity, which is crucial for cell proliferation and survival.
Pharmacological Studies
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. In vitro assays have shown that it maintains stability in human liver microsomes, indicating a potential for prolonged action in vivo.
Case Studies
- In Vivo Tumor Model : In a study involving HCT116 colon cancer cells implanted in mice, administration of a related compound led to a significant reduction in tumor size compared to control groups.
- Cell Line Studies : The compound was tested against various cancer cell lines, including KMS-12 BM (multiple myeloma) and HT29 (colon cancer), showing IC50 values ranging from 0.64 μM to 2.0 μM.
Comparative Analysis with Similar Compounds
To better understand the biological activity of CS-0060936, it is essential to compare it with structurally similar compounds:
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 Inhibitor | <10 |
| Avapritinib | KIT Inhibitor | <50 |
| Compound 82a | Pim Kinase | 0.4 |
This comparative analysis highlights the potential efficacy of CS-0060936 in inhibiting kinases relevant to cancer therapy.
Q & A
Q. How are stability studies designed to assess degradation pathways?
- Methodological Answer : Conduct accelerated stability testing under stress conditions (40°C/75% RH, light exposure). Monitor degradation via LC-MS to identify byproducts (e.g., Boc cleavage products). Kinetic modeling (Arrhenius equation) extrapolates shelf life. Compatibility with excipients or reagents is tested via binary mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
